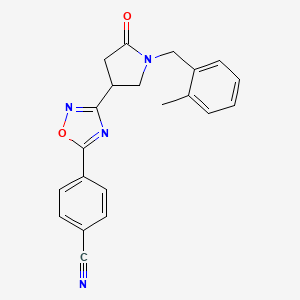

4-(3-(1-(2-Methylbenzyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

货号:

B2864254

CAS 编号:

1172894-21-1

分子量:

358.401

InChI 键:

XCSPVULJHUZJRO-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

This compound features a benzonitrile core linked to a 1,2,4-oxadiazole ring, which is further substituted with a 1-(2-methylbenzyl)-5-oxopyrrolidin-3-yl group. The 2-methylbenzyl group contributes to lipophilicity, influencing membrane permeability .

属性

IUPAC Name |

4-[3-[1-[(2-methylphenyl)methyl]-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c1-14-4-2-3-5-17(14)12-25-13-18(10-19(25)26)20-23-21(27-24-20)16-8-6-15(11-22)7-9-16/h2-9,18H,10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSPVULJHUZJRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CC(CC2=O)C3=NOC(=N3)C4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

3-(3-(Pyridine-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

- Structure: Replaces the pyrrolidinone-benzyl group with a pyridine ring.

- NMR data for this analog (δH 7.8–8.6 ppm for pyridine protons) suggests distinct electronic environments compared to the target compound’s benzyl-pyrrolidinone system .

4-[(2S)-2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]benzonitrile

- Structure: Features a stereospecific pyrrolidine-carbonyl linkage instead of a pyrrolidinone.

- Properties: The (2S) configuration may enhance chiral recognition in biological targets.

Modifications to the Benzyl Substituent

2-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)benzonitrile

- Structure: Replaces the pyrrolidinone with a pyridinone ring and uses a 3-methyloxadiazole.

- Properties: The pyridinone ring introduces additional hydrogen-bond acceptors, which may alter binding kinetics.

Functional Group Replacements

5-[3-(2-Chloro-4-{[4-(ethylamino)butyl]oxy}phenyl)-1,2,4-oxadiazol-5-yl]-2-[(1-methylethyl)oxy]benzonitrile

- Structure: Incorporates a chloro-substituted phenyl and an ethylamino-butoxy chain.

- Properties: The ethylamino-butoxy group enhances water solubility and may confer pH-dependent ionization, contrasting with the target compound’s lipophilic 2-methylbenzyl group. The chloro substituent could improve halogen bonding in target proteins .

Ethyl-Substituted Oxadiazole Derivatives

- Examples : 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile (CAS 139269-06-0)

- Such analogs are often used in early-stage SAR studies to optimize logP values .

Key Data Table: Structural and Inferred Properties

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely involves multi-component cycloadditions (e.g., TMSCl-mediated reactions, as seen in ), similar to analogs but with tailored benzyl and pyrrolidinone precursors .

- Biological Activity : The 2-methylbenzyl group may enhance CNS penetration compared to pyridine or ethyl analogs, making it suitable for neuropharmacological applications. In contrast, the pyridinyl variant () might be more suited for peripheral targets due to higher solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。